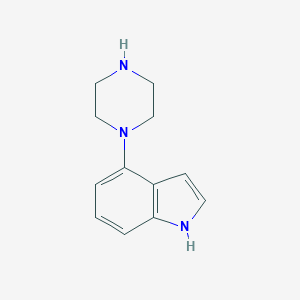

4-(1-Piperazinyl)-1H-indole

Übersicht

Beschreibung

4-(1-Piperazinyl)-1H-indole is an organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions in the ring . It is an important organic intermediate and can be used in agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

The synthesis of 4-(1-Piperazinyl)-1H-indole involves several methods. One of the methods includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 4-(1-Piperazinyl)-1H-indole is C10H15N3 . The molecular weight is 190.242 Da .Chemical Reactions Analysis

The chemical reactions of 4-(1-Piperazinyl)-1H-indole involve the cyclization of 1,2-diamine derivatives with sulfonium salts. The ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(1-Piperazinyl)-1H-indole include a density of 1.1±0.1 g/cm3, boiling point of 373.6±27.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, enthalpy of vaporization of 62.1±3.0 kJ/mol, flash point of 179.7±23.7 °C, index of refraction of 1.582, molar refractivity of 56.6±0.3 cm3, and molar volume of 169.4±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Pharmacology

Application Summary

In pharmacology, 4-(1-Piperazinyl)-1H-indole derivatives are explored for their potential as antithrombotic agents. They are particularly studied for their anticoagulation and antiplatelet aggregation effects.

Methods of Application

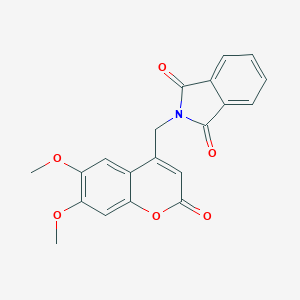

Researchers synthesize various coumarin derivatives incorporating the 4-(1-Piperazinyl)-1H-indole moiety. These compounds are then subjected to in vitro assays to evaluate their inhibitory activities against platelet aggregation induced by different agonists like ADP and collagen .

Results

The synthesized compounds demonstrated significant inhibition of platelet aggregation, suggesting their potential utility in preventing thrombotic disorders. The quantitative data showed varying degrees of inhibition, with some compounds exhibiting potency comparable to established antithrombotic drugs.

Biochemistry

Application Summary

In biochemistry, 4-(1-Piperazinyl)-1H-indole is used in the synthesis of chiral drug intermediates through biocatalysis, which is crucial for producing drugs with high selectivity and efficacy.

Methods of Application

Biocatalytic systems employ enzymes to convert synthetic chemicals into chiral intermediates. The process involves optimizing conditions to achieve high enantioselectivity and yield .

Results

The application of biocatalysis has led to the successful synthesis of various chiral intermediates with high enantiomeric excess (e.e.) values and yields, demonstrating the method’s effectiveness in producing pharmaceutically relevant compounds.

Medicinal Chemistry

Application Summary

In medicinal chemistry, 4-(1-Piperazinyl)-1H-indole derivatives are investigated for their antiplatelet activity, which is essential for the development of new therapeutic agents for cardiovascular diseases.

Methods of Application

The compounds are synthesized and then tested for their ability to inhibit human platelet aggregation in vitro. The most promising candidates are further analyzed through molecular modeling to understand their interactions with target enzymes .

Results

Some derivatives showed high activity against platelet aggregation inducers, with one compound, in particular, proving to be a potent antiplatelet agent. The structure-activity relationship studies provided insights into the molecular basis of their activity.

Organic Synthesis

Application Summary

4-(1-Piperazinyl)-1H-indole serves as a building block in organic synthesis, contributing to the development of complex molecules and pharmaceuticals.

Methods of Application

The compound is used in various synthetic pathways, including cyclization reactions and as an intermediate in multicomponent reactions. The synthesis involves careful control of reaction conditions to ensure the desired specificity and yield .

Results

The use of 4-(1-Piperazinyl)-1H-indole in organic synthesis has enabled the creation of diverse piperazine derivatives with wide-ranging biological activities, highlighting its versatility as a synthetic intermediate.

Analytical Chemistry

Application Summary

In analytical chemistry, derivatives of 4-(1-Piperazinyl)-1H-indole are utilized to enhance the electrochemiluminescent (ECL) brightness and stability of porphyrins, improving the sensitivity of zinc detection.

Methods of Application

The compounds are incorporated into supramolecular assemblies that pin and pinch the porphyrins, leading to increased ECL intensity and photostability. This approach is combined with coreactants like H2O2 to develop selective probes for zinc ions .

Results

The ECL brightness of porphyrins saw up to a threefold increase when encapsulated with 4-(1-Piperazinyl)-1H-indole derivatives, significantly enhancing the analytical capabilities for zinc detection.

Chemical Engineering

Application Summary

In chemical engineering, 4-(1-Piperazinyl)-1H-indole is an important organic intermediate used in the fields of agrochemicals, pharmaceuticals, and dyestuffs.

Methods of Application

The compound’s reactivity is harnessed to produce various chemical products. It is handled under controlled conditions due to its reactivity with oxidizing agents .

Results

The application of 4-(1-Piperazinyl)-1H-indole in chemical engineering has led to the production of a range of industrial chemicals, demonstrating its importance as a versatile and reactive intermediate.

This analysis provides a detailed overview of the multifaceted applications of 4-(1-Piperazinyl)-1H-indole across different scientific disciplines, showcasing its significance in research and industry.

Neuropharmacology

Application Summary

“4-(1-Piperazinyl)-1H-indole” derivatives are significant in neuropharmacology for their role as potential treatments for neurodegenerative diseases due to their neuroprotective properties.

Methods of Application

These compounds are tested in vitro and in vivo for their ability to protect neuronal cells against various types of induced damage. This includes assessing their antioxidative and anti-inflammatory effects .

Results

The studies have shown that certain derivatives can significantly reduce neuronal damage and improve survival rates in cellular models, indicating their potential as therapeutic agents for neurodegenerative conditions.

Molecular Biology

Application Summary

In molecular biology, “4-(1-Piperazinyl)-1H-indole” is used as a scaffold for developing novel DNA intercalating agents which can be used in gene therapy and cancer treatment.

Methods of Application

Researchers design and synthesize derivatives that can intercalate into DNA strands. These compounds are then evaluated for their ability to disrupt DNA function in cancer cells .

Results

Some derivatives have demonstrated the ability to selectively bind to cancerous DNA over normal DNA, causing targeted disruption and showing promise as potential cancer therapeutics.

Environmental Science

Application Summary

“4-(1-Piperazinyl)-1H-indole” derivatives are explored for their use in environmental science as sensors for detecting pollutants and toxins in water bodies.

Methods of Application

These compounds are incorporated into sensor devices that can detect specific ions or molecules in water samples. The sensitivity and selectivity of the sensors are rigorously tested under various conditions .

Results

The sensors have shown high sensitivity and selectivity towards certain pollutants, making them useful tools for monitoring water quality and environmental health.

Veterinary Medicine

Application Summary

In veterinary medicine, “4-(1-Piperazinyl)-1H-indole” derivatives are investigated for their antiparasitic activity, particularly against parasites that affect livestock.

Methods of Application

The compounds are synthesized and tested against a range of veterinary parasites in both in vitro and in vivo models. The efficacy and safety profiles are carefully evaluated .

Results

Several derivatives have shown potent antiparasitic activity, with some advancing to clinical trials in animals, demonstrating their potential to improve animal health and agricultural productivity.

Material Science

Application Summary

“4-(1-Piperazinyl)-1H-indole” is utilized in material science for the synthesis of novel organic semiconductors with applications in electronics and photonics.

Methods of Application

The compound is used to create conjugated systems that exhibit semiconducting properties. These materials are characterized using various spectroscopic and electrochemical methods .

Results

The resulting materials have shown promising electronic properties, such as high charge carrier mobility, indicating their potential use in the development of advanced electronic devices.

Nanotechnology

Application Summary

In nanotechnology, “4-(1-Piperazinyl)-1H-indole” derivatives are employed in the creation of nanocarriers for drug delivery, enhancing the efficacy and targeting of pharmaceuticals.

Methods of Application

Nanocarriers are designed to encapsulate drugs and release them in a controlled manner. The derivatives are used to modify the surface properties of these carriers to improve their interaction with biological targets .

Results

The modified nanocarriers have exhibited improved drug delivery efficiency and targeting, with reduced side effects, making them valuable in the field of targeted therapy.

This extended analysis provides a deeper insight into the diverse and impactful applications of “4-(1-Piperazinyl)-1H-indole” in various scientific fields, highlighting its versatility and importance in research and technological advancements.

Catalysis

Application Summary

“4-(1-Piperazinyl)-1H-indole” is used in catalysis to facilitate various chemical reactions, including the synthesis of complex organic compounds.

Methods of Application

The compound acts as a ligand for metal catalysts or as an organocatalyst itself. It is involved in reactions such as asymmetric synthesis and polymerization processes .

Results

The presence of “4-(1-Piperazinyl)-1H-indole” in catalytic systems has been shown to increase reaction rates and improve product yields, demonstrating its effectiveness as a catalyst component.

Pharmacokinetics

Application Summary

In pharmacokinetics, “4-(1-Piperazinyl)-1H-indole” derivatives are studied for their absorption, distribution, metabolism, and excretion (ADME) properties to optimize drug design.

Methods of Application

Derivatives are synthesized and their pharmacokinetic profiles are assessed using in vitro and in vivo models. This includes studying their interaction with biological membranes and metabolic stability .

Results

The studies provide valuable data on the ADME characteristics of these compounds, aiding in the selection of candidates with favorable pharmacokinetic properties for further drug development.

Agrochemistry

Application Summary

“4-(1-Piperazinyl)-1H-indole” derivatives are explored in agrochemistry for their potential use as pesticides or plant growth regulators.

Methods of Application

These compounds are tested for their efficacy against various agricultural pests and their effects on plant physiology. The environmental impact and toxicity to non-target organisms are also evaluated .

Results

Some derivatives have shown promising results as selective pesticides or growth regulators, with minimal impact on the environment and non-target species.

Computational Chemistry

Application Summary

In computational chemistry, “4-(1-Piperazinyl)-1H-indole” is used to model interactions with biological targets, aiding in the design of new drugs and materials.

Methods of Application

Computational methods such as molecular docking and dynamics simulations are employed to predict the binding affinity and conformational changes of the compound and its derivatives .

Results

The computational studies have led to a better understanding of the molecular interactions of these compounds, facilitating the rational design of new molecules with desired properties.

Photophysics

Application Summary

“4-(1-Piperazinyl)-1H-indole” derivatives are investigated in photophysics for their light-absorbing and emitting properties, which are relevant for developing optical materials.

Methods of Application

The photophysical properties of these compounds are characterized using spectroscopic techniques. Their potential applications in devices like organic light-emitting diodes (OLEDs) are explored .

Results

The derivatives exhibit unique photophysical behaviors, such as fluorescence or phosphorescence, making them suitable for use in various optoelectronic applications.

Drug Delivery Systems

Application Summary

“4-(1-Piperazinyl)-1H-indole” derivatives are utilized in the development of drug delivery systems to enhance the targeting and efficacy of therapeutic agents.

Methods of Application

The derivatives are incorporated into nanoparticles or liposomes to improve drug solubility, stability, and targeted delivery to specific tissues or cells .

Eigenschaften

IUPAC Name |

4-piperazin-1-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-11-10(4-5-14-11)12(3-1)15-8-6-13-7-9-15/h1-5,13-14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKSXUIOKWQABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30233864 | |

| Record name | 1H-Indole, 4-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Piperazinyl)-1H-indole | |

CAS RN |

84807-09-0 | |

| Record name | 4-(1-Piperazinyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84807-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 4-(1-piperazinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084807090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 4-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Piperazinyl)indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

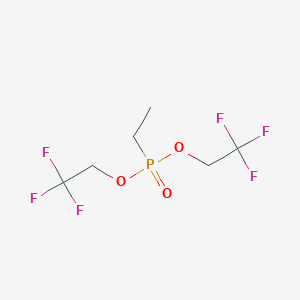

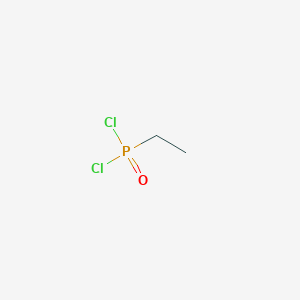

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one](/img/structure/B15554.png)